
(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine is a chiral amine compound featuring a cyclohexane ring substituted with a 2,5-dimethylpyrrole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Cyclohexane Ring Formation: The cyclohexane ring can be constructed through a Diels-Alder reaction between a diene and a dienophile.
Coupling of Pyrrole and Cyclohexane: The pyrrole and cyclohexane rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, scalability, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the amine group or the pyrrole ring, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced amine or pyrrole derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Enzyme Inhibition: The compound can inhibit specific enzymes, making it a valuable tool in biochemical studies.
Receptor Binding: It can bind to certain receptors, influencing biological pathways and processes.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders.
Therapeutic Agents: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may serve as a precursor for agrochemicals, enhancing crop protection and yield.
作用機序
The mechanism of action of (1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing downstream pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine: The enantiomer of the compound, with different stereochemistry.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanone: A ketone derivative with similar structural features.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanol: An alcohol derivative with similar structural features.
Uniqueness
(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the 2,5-dimethylpyrrole group also imparts distinct chemical properties, making it a valuable compound in various applications.
特性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
(1S,2S)-2-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h7-8,11-12H,3-6,13H2,1-2H3/t11-,12-/m0/s1 |
InChIキー |
MVHWBCPGJWWEQG-RYUDHWBXSA-N |
異性体SMILES |
CC1=CC=C(N1[C@H]2CCCC[C@@H]2N)C |
正規SMILES |
CC1=CC=C(N1C2CCCCC2N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)
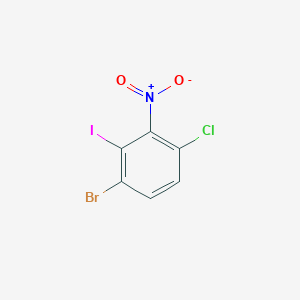


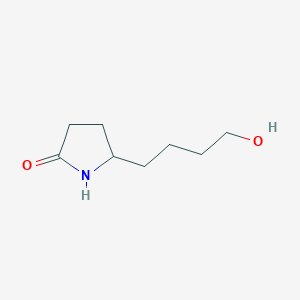
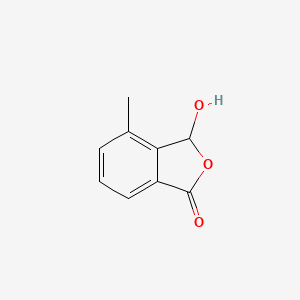

![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)
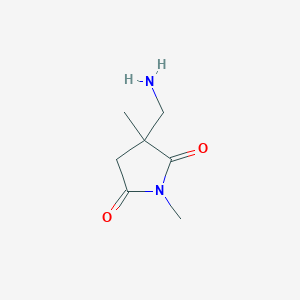
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)
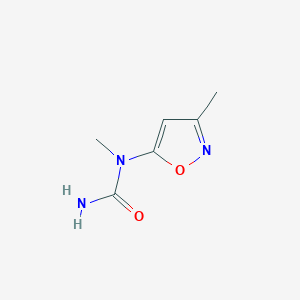
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)

